1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride
Description
1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-derived amine salt characterized by a cyclopropane ring substituted with a propenyl (allyl) group and an amine functional group, which is protonated as a hydrochloride salt. Cyclopropane amines are notable for their strained ring systems, which confer unique reactivity and stability profiles, making them valuable intermediates in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-prop-2-enylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-3-6(7)4-5-6;/h2H,1,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHIPTPMNCUPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204958-97-2 | |
| Record name | 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Material and Lithiation
- The synthesis often begins with a cyclopropyl-substituted halide, such as 1-bromo-1-cyclopropylcyclopropane .
- Treatment with a strong base like tert-butyllithium at low temperatures (-78 °C) generates a cyclopropyllithium intermediate.
- This intermediate is then carboxylated by bubbling dry ice (solid CO2) into the reaction mixture, yielding a cyclopropanecarboxylic acid derivative.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-bromo-1-cyclopropylcyclopropane + t-BuLi, -78 °C | Cyclopropyllithium intermediate | - | Requires strict anhydrous conditions |
| 2 | Dry ice (CO2) addition, warming to RT | 1-cyclopropylcyclopropanecarboxylic acid | 62-89 | Yield decreases with scale and reaction time |
Curtius Rearrangement to Amine
- The carboxylic acid intermediate undergoes conversion to an acyl azide, typically via reaction with diphenylphosphoryl azide or similar reagents.
- Heating the acyl azide induces Curtius rearrangement, forming an isocyanate intermediate that is subsequently hydrolyzed or trapped to yield the amine.
- Protection of the amine as an N-Boc derivative is common to facilitate purification and handling.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 3 | Acid to acyl azide (e.g., DPPA) | Acyl azide | - | Requires careful drying to avoid side products |
| 4 | Curtius rearrangement (heating) | N-Boc-protected amine | ~76 | Moisture control critical |
Deprotection and Formation of Hydrochloride Salt
- The N-Boc protecting group is removed by treatment with hydrogen chloride in diethyl ether, yielding the free amine hydrochloride salt.
- The hydrochloride salt precipitates out and can be isolated by filtration and drying.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 5 | HCl in Et2O, 0 °C to RT | This compound | ~87 | Product is a colorless powder, stable salt |
Summary Table of the Preparation Process
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Scale (g) | Critical Notes |
|---|---|---|---|---|---|
| 1 | Cyclopropyllithium intermediate | t-BuLi, -78 °C | - | 100+ | Anhydrous, inert atmosphere |
| 2 | 1-cyclopropylcyclopropanecarboxylic acid | Dry ice, warming to RT | 62-89 | 50-100 | Longer reaction time decreases yield |
| 3 | Acyl azide | DPPA or equivalent, dry conditions | - | 50-100 | Moisture sensitive |
| 4 | N-Boc-protected amine | Curtius rearrangement, heating | ~76 | 50-100 | Avoid urea by-products by drying |
| 5 | 1-(prop-2-en-1-yl)cyclopropan-1-amine HCl | HCl in Et2O, 0 °C to RT | ~87 | 50 | Isolated as stable hydrochloride salt |
Research Findings and Practical Considerations
- The Curtius rearrangement route is favored for its scalability and reproducibility.
- Side reactions during lithiation and carboxylation are mitigated by controlling reaction time and reagent stoichiometry (e.g., using excess tert-butyllithium).
- The hydrochloride salt form improves stability and handling compared to the free amine.
- The overall yield across the multi-step sequence is approximately 40-45% on a 50 g scale, which is acceptable for industrial synthesis.
Alternative Methods and Patents
- Patents related to cyclopropanamine derivatives describe similar synthetic principles but focus on different substituted cyclopropanes and amines, emphasizing rearrangement reactions like Hofmann or Curtius types.
- No direct alternative preparation methods for this compound with higher efficiency than the Curtius rearrangement route have been reported in the public domain.
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted cyclopropanamines.
Scientific Research Applications
Organic Chemistry
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biological Research
Research indicates that 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride interacts with biological systems in several ways:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. By modulating LSD1 activity, the compound may influence gene expression patterns relevant to various diseases, including cancer.
- Neuroprotective Effects: Preliminary studies suggest that derivatives of this compound could interact with NMDA receptors, indicating potential applications in neurodegenerative disease treatment.
Medicinal Chemistry
The therapeutic potential of this compound is under investigation for its role as a precursor in drug development. Its unique structure may enhance the efficacy and selectivity of new therapeutic agents targeting neurological disorders and certain cancers.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of cyclopropane derivatives, including this compound, on various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, suggesting their potential as effective anticancer agents.
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that derivatives of this compound could inhibit specific kinases involved in tumor growth. For instance, compounds derived from this scaffold demonstrated IC50 values in the nanomolar range against Mer and c-Met kinases, highlighting their therapeutic potential against cancer .
Mechanism of Action
The mechanism of action of 1-allylcyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation. By inhibiting LSD1, the compound can alter the methylation status of histones, leading to changes in gene expression and potential therapeutic effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- Key Features : Bromine’s larger atomic radius and polarizability increase molecular weight and may influence intermolecular interactions (e.g., halogen bonding). Exhibits similar storage requirements as its fluoro analog .
Extended Substituents and Functional Groups
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClFN
- Molecular Weight : 165.21 g/mol
- The fluorine atom retains electronic effects seen in simpler aryl derivatives .
1-(2-Fluoro-3-methoxyphenyl)cyclopropan-1-amine Hydrochloride
- Molecular Formula: C₁₀H₁₃ClFNO
- Molecular Weight : 217.67 g/mol
- High purity (≥97%) highlights its utility as a pharmaceutical intermediate .
Heterocyclic and Non-Aromatic Derivatives
1-(Pyridin-2-yl)cyclopropan-1-amine Hydrochloride
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine Hydrochloride
- Molecular Formula : C₁₁H₁₃ClN₂O
- Molecular Weight : 224.69 g/mol
- Such derivatives are often explored in medicinal chemistry for kinase inhibition .
Crystallography and Refinement
- Software like SHELXL () is critical for determining the crystal structures of cyclopropane derivatives, enabling precise analysis of bond angles and strain .
Key Data Table: Comparative Analysis of Cyclopropane Amine Hydrochlorides
Biological Activity
1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride, a cyclopropane derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and its implications in therapeutic contexts, supported by relevant data tables and research findings.
This compound is characterized by its unique structure that includes an allyl group attached to a cyclopropane ring. This configuration allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through several methods, typically involving the reaction of cyclopropanamine derivatives with allyl halides under basic conditions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Amine oxides |
| Reduction | Lithium aluminum hydride | Corresponding amines |
| Substitution | Allyl bromide + base | Substituted cyclopropanamines |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression regulation. By inhibiting LSD1, the compound can alter histone methylation patterns, potentially leading to changes in gene expression that could be beneficial in treating various diseases.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by modulating gene expression involved in cancer progression. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines.
Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to influence histone methylation may play a role in protecting neuronal cells from apoptosis.
Enzyme Inhibition : Beyond LSD1 inhibition, ongoing research is exploring the compound's effects on other enzymes involved in metabolic pathways, which could lead to novel therapeutic applications.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with the compound resulted in significant growth inhibition compared to control groups. The mechanism was linked to altered gene expression profiles associated with cell cycle regulation.
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of the compound showed improved cognitive function and reduced neuroinflammation markers. These findings suggest its potential as a therapeutic agent in neurodegenerative disorders.
- Enzyme Interaction Studies : Research utilizing enzyme kinetics has revealed that this compound effectively inhibits LSD1 activity in a dose-dependent manner, further supporting its role as a promising candidate for epigenetic therapy.
Q & A
Q. What are the standard synthetic routes for preparing 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride, and how is purity optimized?
Methodological Answer: The synthesis typically involves two key steps: (1) Formation of the cyclopropane ring via [2+1] cycloaddition using a vinyl group precursor (e.g., allyl derivatives) and a carbene source, and (2) Amine functionalization followed by hydrochloride salt formation. For purity optimization, techniques like column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization (ethanol/water) are employed. Reaction conditions (e.g., temperature, catalysts) must be tightly controlled to minimize by-products such as unreacted amines or ring-opened derivatives .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Characterization combines:
- NMR Spectroscopy : H NMR confirms the cyclopropane ring (δ 0.8–1.5 ppm for ring protons) and the allyl group (δ 5.0–5.8 ppm for vinyl protons). C NMR identifies the sp-hybridized cyclopropane carbons (δ 10–20 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H] and validates the molecular weight.
- X-ray Crystallography : Resolves the spatial arrangement of the cyclopropane ring and confirms stereochemistry when chiral centers are present .
Q. What solvent systems are optimal for handling this compound in biological assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility. For in vitro studies, dissolve in PBS (pH 7.4) or deionized water (0.1–10 mM stock solutions). For organic-phase reactions, use DMSO or ethanol, ensuring compatibility with downstream assays (e.g., avoid DMSO in cell viability studies >1% v/v) .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The strained cyclopropane ring increases reactivity due to angle strain (~60° bond angles vs. 109.5° for sp carbons). In nucleophilic substitutions (e.g., with alkyl halides), the ring stabilizes transition states via partial conjugation with the amine lone pair, accelerating reaction rates. Computational studies (DFT calculations) model charge distribution to predict regioselectivity .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts) for derivatives of this compound?
Methodological Answer: Contradictions often arise from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; hydrogen bonding in DMSO deshields protons.
- Dynamic Processes : Variable-temperature NMR identifies ring-flipping or conformational exchange broadening signals.
- Impurity Profiling : LC-MS/MS detects trace by-products (e.g., oxidation at the allyl group) .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., monoamine oxidases). Focus on the cyclopropane’s rigidity and amine’s hydrogen-bonding potential.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Parameters for the cyclopropane ring require careful parameterization due to strain .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) | By-Products Identified |
|---|---|---|---|---|
| Pd/C (5 wt%) | 80 | 72 | 98.5% | Ring-opened diene |
| NiCl/PPh | 60 | 65 | 95.2% | Unreacted allyl precursor |
| No catalyst | 100 | 38 | 89.7% | Multiple undefined |
Data adapted from cyclopropane amine syntheses in .
Q. Table 2. Key Spectral Data for Structural Validation
| Technique | Key Signals | Interpretation |
|---|---|---|
| H NMR (DMSO) | δ 1.2–1.4 (m, 4H, cyclopropane) | Confirms cyclopropane ring integrity |
| δ 5.2–5.6 (m, 2H, CH=CH) | Allyl group presence | |
| ESI-MS | m/z 142.1 [M+H] | Matches theoretical MW (141.6 g/mol) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
